molecular formula C26H24FN3O4 B236939 Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate

Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate

Cat. No. B236939
M. Wt: 461.5 g/mol
InChI Key: VHBMAOUEGNXMFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate, also known as MBPB-FB, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties.

Mechanism Of Action

The exact mechanism of action of Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate is not fully understood. However, it has been suggested that it may exert its therapeutic effects by inhibiting the activity of various enzymes and receptors involved in the regulation of inflammatory and apoptotic pathways.

Biochemical And Physiological Effects

Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate has been shown to modulate the levels of various cytokines and chemokines involved in the regulation of immune responses. Additionally, it has been demonstrated to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes involved in the production of inflammatory mediators. Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate has also been shown to exhibit antioxidant properties and to protect against oxidative stress-induced damage.

Advantages And Limitations For Lab Experiments

Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent therapeutic effects in various preclinical studies. However, its bioavailability and pharmacokinetic properties may limit its use in clinical settings.

Future Directions

There are several future directions for research on Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the exact mechanism of action of Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate and to investigate its potential as a therapeutic agent for various diseases. Finally, the development of novel derivatives of Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate may lead to the discovery of compounds with improved pharmacokinetic and therapeutic properties.
Conclusion
In conclusion, Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate is a promising compound with potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate and to develop novel derivatives with improved properties.

Synthesis Methods

The synthesis of Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate involves the reaction of 4-(4-benzoyl-1-piperazinyl)benzoic acid with 2-fluorobenzoyl chloride in the presence of a coupling agent. The resulting intermediate is then treated with methyl chloroformate to yield the final product.

Scientific Research Applications

Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic effects in various preclinical studies. Additionally, Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate has been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate

Molecular Formula

C26H24FN3O4

Molecular Weight

461.5 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-[(2-fluorobenzoyl)amino]benzoate

InChI

InChI=1S/C26H24FN3O4/c1-34-26(33)19-11-12-23(22(17-19)28-24(31)20-9-5-6-10-21(20)27)29-13-15-30(16-14-29)25(32)18-7-3-2-4-8-18/h2-12,17H,13-16H2,1H3,(H,28,31)

InChI Key

VHBMAOUEGNXMFK-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4F

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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